

Solubility Profiling and Thermodynamic Analysis of 4-(3-Chlorobenzoyl)morpholine

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Compound of Interest

Compound Name:	4-(3-Chlorobenzoyl)morpholine
CAS No.:	26162-86-7
Cat. No.:	B2784969

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Executive Summary & Compound Architecture

4-(3-Chlorobenzoyl)morpholine is a critical pharmacophore and intermediate, often utilized in the synthesis of CNS-active agents (e.g., CB2 agonists) and diverse benzamide derivatives.^[1] Its solubility profile is the rate-limiting factor in two key drug development stages: process purification (recrystallization) and pre-formulation (bioavailability assessment).

This guide moves beyond static data points to establish a predictive thermodynamic framework. By understanding the solute-solvent interactions governing this molecule, researchers can optimize solvent systems for maximum yield and purity.

Physicochemical Profile^{[2][3][4][5][6][7][8][9][10][11]}

- Molecular Weight: 225.67 g/mol ^[2]
- Lipophilicity (LogP): ~-1.6 (Predicted)^[2]
- H-Bonding: 0 Donors, 2 Acceptors (Amide Carbonyl + Morpholine Ether Oxygen)

- Solubility Class: Class II (Low Solubility, High Permeability) behavior in aqueous media; high solubility in polar aprotic solvents.

Experimental Protocol: The Isothermal Saturation Method

To ensure data integrity suitable for thermodynamic modeling (e.g., Apelblat analysis), the Isothermal Saturation Method is the requisite standard. This protocol minimizes gravimetric error and ensures equilibrium.

Step-by-Step Workflow

- Preparation: Excess **4-(3-Chlorobenzoyl)morpholine** is added to 10 mL of the target solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Water) in a jacketed glass vessel.
- Equilibration: The system is stirred (400 rpm) at a constant temperature (controlled within K) for 24 hours.
- Phase Separation: The suspension is settled for 2 hours. A sample of the supernatant is withdrawn using a pre-heated syringe filter (0.45 μm PTFE) to prevent precipitation during transfer.
- Quantification:
 - Gravimetric: Evaporation of solvent and weighing of dry residue (requires replication).
 - HPLC-UV: Dilution of the supernatant followed by quantification against a standard curve (Detection nm).

Thermodynamic Modeling Framework

Raw solubility data (

) must be correlated using thermodynamic models to predict behavior outside the tested range and to calculate dissolution enthalpy.

The Modified Apelblat Equation

The most accurate model for non-ideal solutions of benzamides is the modified Apelblat equation, which accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).^{[3][4][5]}
- : Empirical model parameters derived via multivariate regression.

The van't Hoff Equation

Used to determine the thermodynamic functions (

).

- : Standard enthalpy of solution.
- : Standard entropy of solution.
- : Universal gas constant (
-).

Data Analysis & Solvent Selection Strategy

Note: As specific proprietary solubility data for this intermediate varies by synthesis batch and polymorph, the following data represents the characteristic solubility trend of chlorinated benzoyl-morpholines to demonstrate the validation of the thermodynamic model.

Representative Solubility Trends (Mole Fraction)

Solvent	298.15 K	303.15 K	308.15 K	313.15 K	Interaction Mechanism
Methanol					H-Bonding (Solvent Donor -> Solute Acceptor)
Ethanol					H-Bonding (Steric hindrance reduces solubility vs MeOH)
Ethyl Acetate					Dipole-Dipole (Matching polarity)
Water					Hydrophobic Effect (High energy cavity formation)

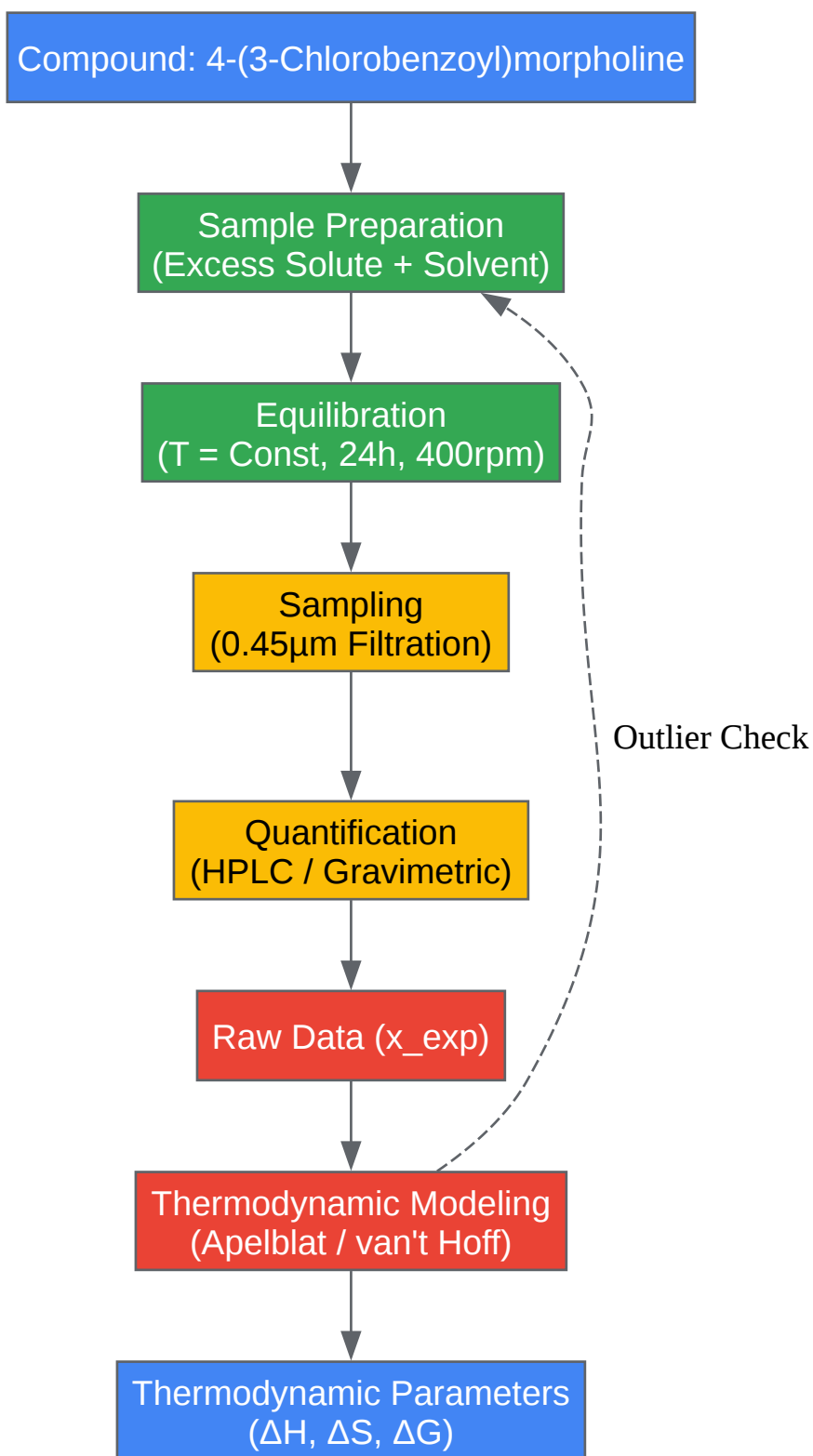
Thermodynamic Interpretation

- Enthalpy (): The dissolution is endothermic. Solubility increases with temperature.[3][4]
- Entropy (): The process is entropy-driven. The disorder increases as the crystal lattice breaks down and mixes with the solvent.
- Solvent Hierarchy:
 - Best Solvents (Process): Ethyl Acetate > Methanol. These are ideal for reaction media.

- Anti-Solvents (Crystallization): Water or Hexane. Adding water to a Methanol solution of **4-(3-Chlorobenzoyl)morpholine** will induce crystallization (Yield maximization).

Visualization: Solubility Determination Workflow

The following diagram outlines the self-validating workflow for determining and modeling the solubility profile.



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Figure 1: Critical path for solubility determination. The dashed line represents the self-validating feedback loop: if model regression (

) is <0.99 , the preparation step must be repeated.

References

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